Naranja dispersa 3

Descripción general

Descripción

Pertenece a la familia de los compuestos halogenados orgánicos y se utiliza ampliamente como solvente en diversas aplicaciones industriales, incluyendo el decapado de pintura, la fabricación farmacéutica y la limpieza de metales . El cloruro de metileno es preferido por su baja toxicidad, baja inflamabilidad, alta estabilidad y facilidad de recuperación para su reutilización .

Aplicaciones Científicas De Investigación

El cloruro de metileno tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

El cloruro de metileno ejerce sus efectos principalmente a través de sus propiedades como solvente. Puede disolver una amplia gama de compuestos orgánicos, facilitando las reacciones químicas y las extracciones. El compuesto se metaboliza en el cuerpo a monóxido de carbono, dióxido de carbono y cloruro inorgánico, que luego se exhalan o se excretan . Los principales objetivos moleculares incluyen las enzimas involucradas en el metabolismo del cloruro de metileno, como el citocromo P450 .

Compuestos similares:

Cloroformo (triclorometano): El cloroformo contiene tres átomos de cloro unidos a un átomo de carbono y tiene propiedades solventes similares, pero es más tóxico y tiene un punto de ebullición más alto.

Tetracloruro de carbono: Este compuesto tiene cuatro átomos de cloro unidos a un átomo de carbono y se utiliza como solvente y en extintores de incendios, pero es altamente tóxico y cancerígeno.

Singularidad del cloruro de metileno: El cloruro de metileno es único debido a su toxicidad relativamente baja en comparación con otros solventes clorados, su bajo punto de ebullición y su efectividad como solvente para una amplia gama de compuestos. Su baja inflamabilidad y alta estabilidad lo convierten en una opción preferida en diversas aplicaciones industriales .

Análisis Bioquímico

Biochemical Properties

Disperse Orange 3 has been used as a resonance Raman probe for measuring membrane order . The NO2 symmetric stretching band of Disperse Orange 3 is downshifted by about 4 cm-1 on the phase transition of phosphatidylcholine membranes from the liquid crystalline to the gel phase .

Cellular Effects

Disperse Orange 3 has been shown to interact with lipid membranes, influencing their molecular order . It has been suggested that Disperse Orange 3 can distinguish different membrane phases .

Molecular Mechanism

The molecular mechanism of Disperse Orange 3 involves its interaction with lipid membranes. The downshift of the NO2 symmetric stretching band of Disperse Orange 3 indicates a change in the molecular order of lipids in the membrane .

Temporal Effects in Laboratory Settings

The effects of Disperse Orange 3 on lipid membranes have been observed over time in laboratory settings

Metabolic Pathways

Its interaction with lipid membranes suggests it may influence lipid metabolism .

Transport and Distribution

Disperse Orange 3 is likely transported and distributed within cells and tissues via its interaction with lipid membranes

Subcellular Localization

The subcellular localization of Disperse Orange 3 is likely associated with lipid membranes due to its interaction with these structures

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cloruro de metileno se produce principalmente por la cloración del metano. La reacción implica la sustitución de átomos de hidrógeno en el metano por átomos de cloro, lo que da como resultado la formación de cloruro de metilo, cloruro de metileno, cloroformo y tetracloruro de carbono . Las condiciones de reacción suelen incluir temperaturas elevadas y la presencia de un catalizador para facilitar el proceso de cloración .

Métodos de producción industrial: En entornos industriales, el cloruro de metileno se produce a través de un proceso continuo en el que los gases de metano y cloro reaccionan en un reactor de cloración. La mezcla de reacción se enfría y los productos se separan mediante destilación. El cloruro de metileno se recolecta como destilado, mientras que otros subproductos se procesan o reciclan .

Análisis De Reacciones Químicas

Tipos de reacciones: El cloruro de metileno experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: El cloruro de metileno puede participar en reacciones de sustitución nucleófila donde los átomos de cloro son reemplazados por otros nucleófilos.

Reacciones de oxidación: En ciertas condiciones, el cloruro de metileno se puede oxidar para formar dióxido de carbono y cloruro de hidrógeno.

Reactivos y condiciones comunes:

Nucleófilos: Los nucleófilos comunes utilizados en reacciones de sustitución con cloruro de metileno incluyen iones hidróxido, amoníaco y aminas.

Agentes oxidantes: Los agentes oxidantes fuertes como el permanganato de potasio o el ácido crómico se pueden utilizar para oxidar el cloruro de metileno.

Productos principales:

Productos de sustitución: Dependiendo del nucleófilo utilizado, los productos principales pueden incluir metanol, metilamina u otros metanos sustituidos.

Productos de oxidación: Los productos primarios de las reacciones de oxidación son el dióxido de carbono y el cloruro de hidrógeno.

Comparación Con Compuestos Similares

Chloroform (Trichloromethane): Chloroform contains three chlorine atoms bonded to one carbon atom and has similar solvent properties but is more toxic and has a higher boiling point.

Carbon Tetrachloride: This compound has four chlorine atoms bonded to one carbon atom and is used as a solvent and in fire extinguishers but is highly toxic and carcinogenic.

Uniqueness of Methylene Chloride: Methylene chloride is unique due to its relatively low toxicity compared to other chlorinated solvents, its low boiling point, and its effectiveness as a solvent for a wide range of compounds. Its low flammability and high stability make it a preferred choice in various industrial applications .

Propiedades

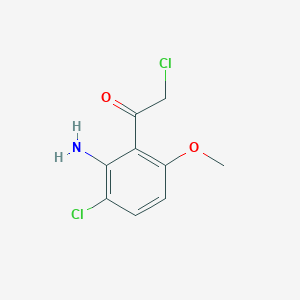

IUPAC Name |

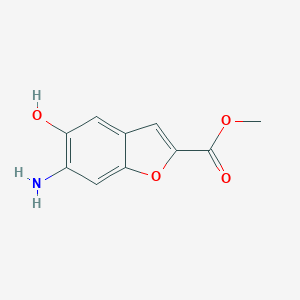

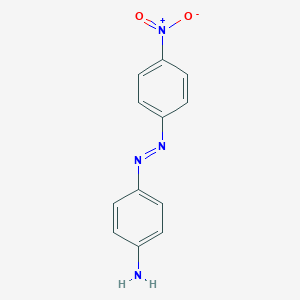

4-[(4-nitrophenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)16(17)18/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBOSJFEZZJZLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061061 | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

T487 binds selectively and potently to CXCR3. | |

| Record name | T487 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

730-40-5 | |

| Record name | 4-Amino-4′-nitroazobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=730-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-((4-nitrophenyl)azo)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000730405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7J3O076OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)